molecular formula C10H12ClNO2 B8122873 1-(tert-Butyl)-2-chloro-4-nitrobenzene CAS No. 52756-38-4

1-(tert-Butyl)-2-chloro-4-nitrobenzene

Cat. No.: B8122873
CAS No.: 52756-38-4
M. Wt: 213.66 g/mol
InChI Key: XNMDZURUVCTLPB-UHFFFAOYSA-N
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Description

1-(tert-Butyl)-2-chloro-4-nitrobenzene is an organic compound with the molecular formula C10H12ClNO2. It is a solid at room temperature and is known for its applications in various chemical reactions and industrial processes. The compound is characterized by the presence of a tert-butyl group, a chlorine atom, and a nitro group attached to a benzene ring.

Preparation Methods

The synthesis of 1-(tert-Butyl)-2-chloro-4-nitrobenzene typically involves multi-step organic reactions. One common method includes the nitration of 1-tert-butyl-2-chlorobenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, and the product is usually purified through recrystallization or other separation techniques .

Scientific Research Applications

1-(tert-Butyl)-2-chloro-4-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(tert-Butyl)-2-chloro-4-nitrobenzene in chemical reactions involves the interaction of its functional groups with various reagents. The nitro group is an electron-withdrawing group, which makes the benzene ring more susceptible to nucleophilic attack. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in different reactions .

Properties

IUPAC Name

1-tert-butyl-2-chloro-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-10(2,3)8-5-4-7(12(13)14)6-9(8)11/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMDZURUVCTLPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901254728
Record name 2-Chloro-1-(1,1-dimethylethyl)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901254728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52756-38-4
Record name 2-Chloro-1-(1,1-dimethylethyl)-4-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52756-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-(1,1-dimethylethyl)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901254728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a conc. chloric acid (10 ml) suspension of 2-tert-butyl-5-nitroaniline (WO 02055501) (1.94 g, 10.0 mmol) was added the H2O (5 ml) solution of sodium nitrite (690 mg, 10.0 mmol) at 0° C. The mixture was stirred at 0° C. for 20 min and to the mixture was then added the conc. chloric acid (10 ml) solution of copper chloride (900 mg, 10.0 mmol) at 70° C. The reaction mixture was stirred at 70° C. for 20 min and the resulting precipitate was collected by filtration, washed with H2O and dried under reduced pressure to furnish furnish 1.76 g (78% yield) of the title compound as a white solid.
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900 mg
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690 mg
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Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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